1,4-Dibenzoylbenzene CAS number 3016-97-5 properties
1,4-Dibenzoylbenzene CAS number 3016-97-5 properties
An In-Depth Technical Guide to 1,4-Dibenzoylbenzene (CAS 3016-97-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,4-Dibenzoylbenzene, a pivotal aromatic ketone for professionals in research, chemical synthesis, and materials science. We will delve into its core properties, synthesis, reactivity, and critical applications, grounding the discussion in established scientific principles and experimental data.
Core Molecular Identity and Physicochemical Properties
1,4-Dibenzoylbenzene, also known as 1,4-phenylenebis(phenylmethanone) or 4-benzoylbenzophenone, is an organic compound featuring a central benzene ring substituted at the para positions with two benzoyl groups.[1] This symmetrical, rigid structure is fundamental to its physical properties and applications. The molecule is a white to pale yellow crystalline solid, a form that reflects its highly ordered molecular packing.[2][3]
Its pronounced lipophilic character is evidenced by a high logarithmic partition coefficient (log P) of approximately 4.15, indicating its preference for nonpolar environments over aqueous media.[4] Consequently, it is sparingly soluble in water but demonstrates good solubility in organic solvents such as acetone, chloroform, and ethanol.[2][4]
Table 1: Key Physicochemical Properties of 1,4-Dibenzoylbenzene
| Property | Value | Source(s) |
| CAS Number | 3016-97-5 | [3][4][5] |
| Molecular Formula | C₂₀H₁₄O₂ | [3][4] |
| Molecular Weight | 286.32 g/mol | [4][5][6] |
| Appearance | White to almost white crystalline powder | [2][4] |
| Melting Point | 161-166 °C | [5][7][8] |
| Boiling Point | 457.2 °C (Predicted at 760 mmHg) | [7][8] |
| Density | 1.165 g/cm³ (Predicted) | [8] |
| InChI Key | NPENBPVOAXERED-UHFFFAOYSA-N | [4][9] |
| SMILES | O=C(c1ccccc1)c2ccc(cc2)C(=O)c3ccccc3 | [4][5] |
The thermal resilience of 1,4-Dibenzoylbenzene is a key attribute for its application in high-performance materials. Thermogravimetric analysis (TGA) reveals excellent thermal stability up to approximately 340 °C, a property conferred by the extensive aromaticity and conjugated π-electron system within the molecule.[4]
Spectroscopic Characterization
For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. The expected spectral features are outlined below:
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Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band around 1680 cm⁻¹, characteristic of the C=O stretching vibration of the conjugated ketone groups.[10] Additional bands corresponding to aromatic C=C stretching will appear near 1600 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.0-8.0 ppm). Due to the molecule's symmetry, the protons on the central benzene ring would appear as a singlet, while the protons on the terminal phenyl groups would exhibit doublet and triplet patterns corresponding to ortho, meta, and para positions relative to the carbonyl group.
-
¹³C NMR : The carbon NMR spectrum will be distinguished by a signal in the downfield region (around δ 197 ppm) corresponding to the carbonyl carbons.[10] Multiple signals in the aromatic region (δ 110-155 ppm) will represent the different carbon environments of the three benzene rings.[10]
-
-
Mass Spectrometry (MS) : The mass spectrum will show a strong molecular ion peak (M+) at m/z 286.3.[4] Key fragmentation patterns would likely involve alpha-cleavage at the bonds adjacent to the carbonyl groups, leading to characteristic fragment ions.[4]
Synthesis and Chemical Reactivity
Primary Synthesis Route: Friedel-Crafts Acylation
The most established and industrially viable method for synthesizing 1,4-Dibenzoylbenzene is the Friedel-Crafts acylation.[4][11] This reaction involves the electrophilic aromatic substitution of benzene with terephthaloyl chloride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[11][12]
The catalyst's role is to activate the acyl chloride, generating a highly reactive acylium ion electrophile, which then attacks the electron-rich benzene ring.[13][14][15] Because the product contains deactivating benzoyl groups, a stoichiometric amount of the AlCl₃ catalyst is required for the reaction to proceed to completion.[16]
Caption: Overall reaction for the synthesis of 1,4-Dibenzoylbenzene.
Experimental Protocol: Synthesis of 1,4-Dibenzoylbenzene
The following protocol is adapted from established laboratory procedures.[12]
-
Reactant Preparation : In a reaction vessel equipped for heating and stirring, dissolve terephthaloyl chloride (0.1 mole) in an excess of dry benzene (350 ml).
-
Catalyst Addition : Carefully add anhydrous aluminum chloride (0.22 mole) to the mixture. The addition should be controlled to manage the initial exothermic reaction.
-
Reaction Execution : Heat the mixture to 70°C and maintain this temperature for approximately 7 hours with continuous stirring. After heating, allow the mixture to cool and continue stirring at 20°C for an additional 18 hours to ensure complete reaction.[12]
-
Workup and Quenching : Carefully pour the reaction mixture into a beaker containing crushed ice (1 L) and concentrated hydrochloric acid (20 ml) to decompose the aluminum chloride complex.
-
Extraction and Washing : Separate the organic (benzene) layer. Wash the organic layer sequentially with water (3x) and a sodium bicarbonate solution (2x) to remove any remaining acid.
-
Isolation and Purification : Remove the excess benzene by distillation. The resulting crude solid can be recrystallized from a suitable solvent, such as dimethylformamide, to yield pure, white crystals of 1,4-Dibenzoylbenzene.[12] A typical yield for this procedure is around 76%.[12]
Core Reactivity
The chemical behavior of 1,4-Dibenzoylbenzene is dominated by its two ketone functionalities and three aromatic rings.
-
Reduction : The carbonyl groups can be reduced to the corresponding secondary alcohols or fully reduced to methylene groups, providing pathways to other derivatives.[4]
-
Electrophilic Aromatic Substitution : The benzoyl groups are electron-withdrawing and act as deactivating, meta-directing groups for further electrophilic substitution on the terminal phenyl rings.[11] The central benzene ring is also deactivated, making further substitution challenging.[4]
-
Condensation Reactions : The ketone groups can participate in condensation reactions, which is a key step in the formation of larger oligomeric or polymeric structures.[4]
Key Applications in Science and Industry
The unique structural and chemical properties of 1,4-Dibenzoylbenzene make it a valuable compound in several advanced applications.
Polymer Science: A High-Performance Building Block
1,4-Dibenzoylbenzene serves as a critical monomer or intermediate in the synthesis of high-performance polymers. Its rigid, linear structure imparts exceptional thermal stability and mechanical strength to the resulting polymer chains.[4][17]
-
Poly(aryl ether ketone)s (PAEKs) : It is a precursor for monomers like 1,4-bis(4-phenoxybenzoyl)benzene, which is essential for producing polymers such as PEKK (polyetherketoneketone).[17] These materials are prized for their chemical resistance and performance in demanding environments like aerospace and medical implants.[17]
-
Conjugated Polymers : It is a precursor for synthesizing polymers like poly(p-phenylene diphenylvinylene) (p-PDV).[4] These conjugated polymers are investigated for their electronic and optoelectronic properties, with potential applications in sensors and organic electronics.[4][18]
Photochemistry: A Versatile Photoinitiator
1,4-Dibenzoylbenzene is widely used as a photoinitiator for photopolymerization, the process of using light to initiate a polymerization reaction.[2][4] It functions primarily as a Type II photoinitiator .[19][20]
In this mechanism, the 1,4-Dibenzoylbenzene molecule absorbs UV light, promoting it to an excited state. This excited molecule does not cleave itself (as a Type I initiator would), but instead interacts with a co-initiator (often an amine) through hydrogen abstraction or electron transfer.[20][21] This bimolecular reaction generates the free radicals necessary to initiate the polymerization of monomers and oligomers.[19][20]
Caption: Mechanism of Type II photoinitiation using 1,4-Dibenzoylbenzene.
Safety and Handling
According to its Safety Data Sheet (SDS), 1,4-Dibenzoylbenzene is classified as causing serious eye irritation and may cause an allergic skin reaction.[7][9] It is considered a combustible solid.[5]
Standard laboratory safety protocols must be strictly followed:
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[5][7]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]
-
Handling : Avoid creating dust. Use appropriate tools for transfer. Wash hands thoroughly after handling.[7]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[7] For skin contact, wash off with soap and plenty of water.[7] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.
The substance is not classified as hazardous for transport.[7]
Conclusion
1,4-Dibenzoylbenzene (CAS 3016-97-5) is a cornerstone chemical intermediate whose value is derived from its rigid, aromatic structure and dual ketone functionality. Its role as a precursor to high-performance polymers and as a reliable Type II photoinitiator underscores its importance in materials science and polymer chemistry. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and industrial applications.
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